molecular formula C9H9NO2 B1404200 3-Cyclopropylpicolinic acid CAS No. 878805-23-3

3-Cyclopropylpicolinic acid

Cat. No.: B1404200
CAS No.: 878805-23-3
M. Wt: 163.17 g/mol
InChI Key: LRHWMCDZEISUCQ-UHFFFAOYSA-N
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Description

3-Cyclopropylpicolinic acid is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.18 g/mol It is a derivative of picolinic acid, characterized by the presence of a cyclopropyl group attached to the third position of the pyridine ring

Biochemical Analysis

Biochemical Properties

3-Cyclopropylpicolinic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as indoleamine 2,3-dioxygenase (IDO), which is involved in the tryptophan metabolism pathway . The interaction between this compound and IDO can influence the production of metabolites like kynurenine, impacting immune responses and cellular metabolism. Additionally, this compound has been shown to inhibit the activity of certain viral enzymes, thereby exhibiting antiviral properties .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the entry of enveloped viruses into host cells by targeting viral-cellular membrane fusion . This inhibition can lead to reduced viral replication and spread. Moreover, this compound can modulate the expression of genes involved in immune responses, thereby affecting the overall immune function of cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activities. It binds to the active sites of enzymes like IDO, leading to enzyme inhibition . This inhibition can result in altered metabolic pathways and reduced production of certain metabolites. Additionally, this compound can interfere with viral enzymes, preventing the replication of viruses within host cells . These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as refrigeration Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antiviral and immunomodulatory effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and maintains its antiviral and immunomodulatory properties . Higher doses can lead to adverse effects, including cytotoxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to tryptophan metabolism. It interacts with enzymes such as IDO, influencing the production of metabolites like kynurenine . These interactions can affect metabolic flux and alter the levels of various metabolites within cells. The compound’s role in modulating metabolic pathways highlights its potential as a therapeutic agent for conditions involving dysregulated metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is crucial for optimizing its therapeutic applications and minimizing potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyclopropylpicolinic acid can be synthesized through several methods. One common approach involves the carboxylation of Grignard reagents. In this method, a Grignard reagent is reacted with carbon dioxide to form a metal carboxylate, which is then protonated to yield the carboxylic acid . Another method involves the hydrolysis of nitriles, where a nitrile is heated with aqueous acid or base to produce the corresponding carboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropylpicolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The cyclopropyl group and the pyridine ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or other reduced compounds.

Scientific Research Applications

3-Cyclopropylpicolinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a useful tool in studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropylpicolinic acid involves its interaction with specific molecular targets and pathways. As a derivative of picolinic acid, it may bind to zinc finger proteins, altering their structure and function . This interaction can disrupt zinc binding and affect various biological processes, including viral replication and immune responses.

Comparison with Similar Compounds

    Picolinic Acid: The parent compound, picolinic acid, shares the pyridine carboxylate structure but lacks the cyclopropyl group.

    2-Pyridinecarboxylic Acid: Another derivative with a carboxyl group attached to the second position of the pyridine ring.

    3-Cyclopropylpyridine: Similar to 3-Cyclopropylpicolinic acid but without the carboxyl group.

Uniqueness: this compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall behavior in various applications.

Properties

IUPAC Name

3-cyclopropylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHWMCDZEISUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00738795
Record name 3-Cyclopropylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878805-23-3
Record name 3-Cyclopropylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 3-cyclopropylpyridine-2-carboxylate (80 mg, 0.45 mmol) in THF (2 ml) and water (2 ml) was added lithium hydroxide (55 mg, 1.36 mmol) and the reaction mixture was refluxed for 2 hours. The reaction was then acidified to pH 2 using 1M HCl (aq) and extracted with DCM (3×50 ml). The combined organics were washed with water (30 ml), brine (30 ml), dried over sodium sulfate and concentrated in vacuo to afford the title compound.
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
55 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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